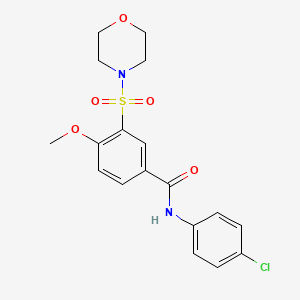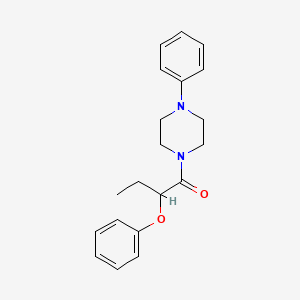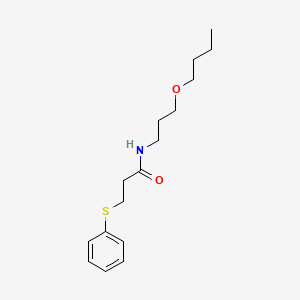![molecular formula C24H29NO2 B4939784 2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B4939784.png)
2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as MDMB-FUBINACA, and it belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are a group of chemicals that are designed to mimic the effects of natural cannabinoids, such as THC, which is found in marijuana. The synthesis method of MDMB-FUBINACA involves the use of various chemical reagents and procedures, which will be discussed in
作用機序
MDMB-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, inflammation, and mood. By binding to these receptors, MDMB-FUBINACA can modulate the activity of the endocannabinoid system and produce its effects.
Biochemical and Physiological Effects
MDMB-FUBINACA has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain and inflammation, modulate mood, and inhibit the growth of cancer cells. Furthermore, MDMB-FUBINACA has been shown to have a low toxicity profile, which makes it a promising candidate for further development.
実験室実験の利点と制限
MDMB-FUBINACA has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. Furthermore, it has a low toxicity profile, which minimizes the risk of adverse effects in animal models. However, MDMB-FUBINACA has several limitations as well. It is a synthetic compound that does not occur naturally, which limits its relevance to the study of natural cannabinoids. Furthermore, its effects may differ from those of natural cannabinoids, which makes it difficult to draw direct comparisons between the two.
将来の方向性
There are several future directions for research on MDMB-FUBINACA. One area of interest is the development of new synthetic cannabinoids that have improved therapeutic properties. Another area of interest is the study of the effects of MDMB-FUBINACA on different physiological systems, such as the immune system and the cardiovascular system. Furthermore, the potential use of MDMB-FUBINACA as a therapeutic agent for various diseases, such as cancer and chronic pain, warrants further investigation.
合成法
The synthesis of MDMB-FUBINACA involves the use of several chemical reagents, including 2-ethyl-1-piperidinyl (5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl ketone and fluorobenzyl bromide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature and allowed to react for a certain amount of time. The product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
MDMB-FUBINACA has been the subject of scientific research due to its potential therapeutic applications. It has been found to have potent analgesic, anti-inflammatory, and anti-cancer properties. In one study, MDMB-FUBINACA was shown to be effective in reducing pain in mice. Another study found that MDMB-FUBINACA had anti-inflammatory effects in rats. Furthermore, MDMB-FUBINACA has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-ethyl-1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-4-20-12-8-9-13-25(20)16-19-14-23-21(15-22(19)26-3)24(17(2)27-23)18-10-6-5-7-11-18/h5-7,10-11,14-15,20H,4,8-9,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVPFDKPVKMYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC3=C(C=C2OC)C(=C(O3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939710.png)
![5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4939716.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4939718.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4939721.png)
![1,1'-(carbonyldi-4,1-phenylene)bis[2-(4-phenoxyphenyl)-1,2-ethanedione]](/img/structure/B4939734.png)


![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(ethylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4939756.png)

![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939759.png)
![N-cyclopropyl-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4939762.png)
![4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4939769.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4939775.png)
